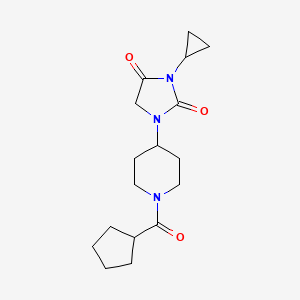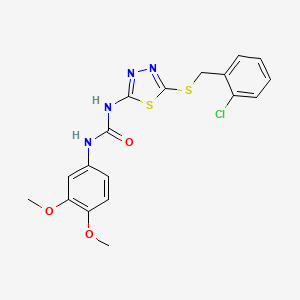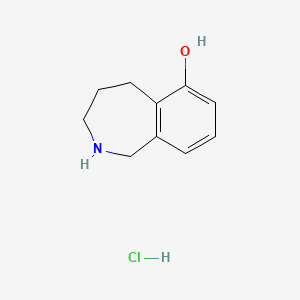
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-morpholinoethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a furan ring, a morpholine ring, and a fluorophenyl group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, furan ring, and morpholine ring would contribute to the rigidity of the molecule, while the fluorophenyl group could potentially participate in pi-pi stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple polar groups (such as the amide and the morpholine ring) suggests that it would have some degree of water solubility .Applications De Recherche Scientifique
Antitumor Activity
The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, related to the queried chemical structure, has been synthesized and its crystal structure determined. This compound shows promise in inhibiting the proliferation of certain cancer cell lines, suggesting potential antitumor applications. The process involves condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which is then prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate (Hao et al., 2017).
Antibacterial and Antifungal Activities
N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives, related to the queried chemical, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these derivatives have shown good activity, highlighting their potential in antimicrobial applications. The synthesis involves starting from commercially available 3,4-Difluoronirobenzene, indicating a lack of side reactions and by-products, which points to their high yield and purity (Velupillai et al., 2015).
Antimycobacterial Evaluation
Hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, through a SnCl(2)·2H(2)O catalyzed one-pot Povarov reaction, have shown significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB). This synthesis and evaluation underscore the potential of such compounds in treating tuberculosis and related bacterial infections (Kantevari et al., 2011).
Antiobesity Activity Related to CB1 Receptor Antagonism
Diaryl dihydropyrazole-3-carboxamides, through modification of the dihydropyrazole scaffold, have shown significant body weight reduction in vivo, attributed to their CB1 antagonistic activity. These findings offer insights into the development of new therapeutic agents for obesity, showcasing the versatility of compounds with similar structures in targeting various health conditions (Srivastava et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c1-25-18(13-17(24-25)15-4-6-16(22)7-5-15)21(27)23-14-19(20-3-2-10-29-20)26-8-11-28-12-9-26/h2-7,10,13,19H,8-9,11-12,14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJJQDYMTBEXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2674750.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2674753.png)

![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B2674760.png)
![5-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2674762.png)

![1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2674764.png)



![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2674771.png)
